Rotigotine
Overview
Description
Rotigotine is a non-ergoline dopamine agonist used primarily for the treatment of Parkinson’s disease and restless legs syndrome . It is administered via a transdermal patch, which provides a continuous supply of the drug over 24 hours . This compound has also shown potential antidepressant effects .
Mechanism of Action
Target of Action
Rotigotine is a non-ergoline dopamine agonist . It primarily targets all five dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It also interacts with α-2-adrenergic receptors as an antagonist and 5HT1A receptors as an agonist . These receptors play a crucial role in the regulation of movement and mood.
Mode of Action
As a dopamine agonist, this compound mimics the effect of dopamine, a neurotransmitter in the brain that is needed to control movement . It activates dopamine receptors in the body, thereby compensating for the lack of dopamine seen in conditions like Parkinson’s disease . It also inhibits dopamine uptake and prolactin secretion .
Biochemical Pathways
This compound’s interaction with dopamine receptors affects various biochemical pathways. It stimulates post-synaptic dopaminergic neurons, which is about 140 times more active than its dextrorotatory enantiomer . It also suppresses the expressions of low-density lipoprotein receptor (LDL-R), proprotein convertase subtilisin/kexin type 9 (PCSK-9), and sterol regulatory element-binding protein (SREBP-2) .
Pharmacokinetics
This compound is formulated as a transdermal patch, providing continuous drug delivery over 24 hours . The absolute bioavailability after 24 hours of transdermal delivery is 37% of the applied this compound dose . Most of the absorbed drug is eliminated in urine and feces as sulphated and glucuronidated conjugates within 24 hours of patch removal . The drug shows a high apparent volume of distribution (>2500 L) and a total body clearance of 300–600 L/h .
Result of Action
The activation of dopamine receptors by this compound leads to various molecular and cellular effects. It inhibits ox-LDL-induced cholesterol accumulation in endothelial cells (ECs), improves U937 monocytes adhesion, and decreases the representation of NADPH oxidase (NOX-4) and generation of reactive oxygen species (ROS) in ECs . Furthermore, it inhibits the expressions of both vascular cellular adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in HUVECs .
Action Environment
No clinically relevant drug–drug interactions were observed following co-administration of this compound with levodopa/carbidopa, domperidone, or the CYP450 inhibitors cimetidine or omeprazole . This suggests that the action of this compound is relatively stable across different environmental factors.
Biochemical Analysis
Biochemical Properties
Rotigotine interacts with various enzymes, proteins, and other biomolecules. It is an agonist at all five dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It also acts as an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . These interactions play a crucial role in its function in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its primary mechanism of action is through the activation of dopamine receptors, which can lead to changes in cellular function and metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as an agonist at dopamine receptors, mimicking the effect of the neurotransmitter dopamine . This can lead to changes in gene expression and cellular function. Additionally, this compound inhibits dopamine uptake and prolactin secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a stable drug-release profile over 24 hours . Reports of oxidation and instability in a previous formulation indicate the need to evaluate impurities in both the raw material and pharmaceutical dosage forms of this compound to ensure product quality .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, subcutaneous this compound provided neuroprotection in a mouse model of Parkinson’s disease . More detailed studies on the dosage effects of this compound in animal models are needed.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is extensively and rapidly metabolized by conjugation and N-dealkylation . After intravenous dosing, the predominant metabolites in human plasma are sulfate conjugates of this compound, glucuronide conjugates of this compound, sulfate conjugates of the N-despropyl-rotigotine and conjugates of N-desthienylethyl-rotigotine .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is lipid soluble, readily penetrating through the skin, and skin-compatible . Due to its extensive gastrointestinal metabolism, this drug is not suitable for oral administration .
Preparation Methods
The synthesis of rotigotine involves several steps, starting with 5-methoxy-2-tetralone as the raw material. The process includes amination, asymmetric reduction, halogenation, and methoxyl group removal . In the asymmetric reduction step, hantzsch ester 1,4-dihydropyridine is used as a reducing agent, and chiral phosphoric acid is used as a catalyst . This method is favorable for industrial production due to its efficiency and high yield .
Chemical Reactions Analysis
Rotigotine undergoes various chemical reactions, including oxidation and reduction . It is sensitive to oxidation, which can lead to the formation of impurities . The compound is also involved in substitution reactions, particularly in the presence of halogenating agents . Common reagents used in these reactions include hydrogen bromide and sodium hydroxide . The major products formed from these reactions are typically intermediates used in further synthesis steps .
Scientific Research Applications
Rotigotine is widely used in scientific research, particularly in the fields of neurology and pharmacology. It is used to study the treatment of Parkinson’s disease and restless legs syndrome . The compound’s ability to act as a dopamine agonist makes it valuable for research into dopamine-related disorders . Additionally, this compound’s antidepressant effects have led to studies on its potential use in treating depression . In the pharmaceutical industry, this compound is used to develop new formulations and delivery methods, such as transdermal patches .
Comparison with Similar Compounds
Rotigotine is often compared to other dopamine agonists such as ropinirole and pramipexole . While all three compounds are used to treat Parkinson’s disease and restless legs syndrome, this compound is unique in its transdermal delivery method . This allows for a continuous and controlled release of the drug, which can be advantageous for patients who have difficulty with oral medications . Additionally, this compound’s multi-receptor activity sets it apart from other dopamine agonists, which may have more selective receptor profiles .
Similar compounds include:
- Ropinirole
- Pramipexole
These compounds share similar therapeutic uses but differ in their chemical structures and delivery methods .
Properties
IUPAC Name |
(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQYTPMOWPVWEJ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046772 | |
Record name | Rotigotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Lipophilic and poorly soluble in water at neutral pH. Solubility increases at more acidic pH. | |
Record name | ROTIGOTINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8254 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Rotigotine, a member of the dopamine agonist class of drugs, is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours. A dopamine agonist works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine. The precise mechanism of action of rotigotine as a treatment for Restless Legs Syndrome is unknown but is thought to be related to its ability to stimulate dopamine, This review discusses the relationship between therapeutic plasma concentrations of antiparkinson dopamine agonists (rotigotine, pergolide, cabergoline, apomorphine, bromocriptine, ropinirole, pramipexole, and talipexole) and their in vitro pharmacology at dopamine D1, D2 and D3 receptors. A significant correlation was found between therapeutic plasma concentrations of these dopamine agonists and their agonist potencies (EC50) at D2 receptors, although no such correlation existed at D1 or D3 receptors, suggesting that D2 receptors could be the primary and common target for the antiparkinson action of all dopamine agonists. However, D1 receptor stimulation is also important for maintaining swallowing reflex, bladder function and cognition. In particular, continuous D1 and D2 receptor stimulation may be reduced to low levels among Parkinson's disease patients. Our findings revealed therapeutic plasma concentrations of rotigotine were similar to its agonist potencies at both D1 and D2 receptors. Thus, rotigotine may be beneficial for the treatment of Parkinson's disease patients in that this dopamine agonist has the potential of continuous stimulation of both D1 and D2 receptors in the clinical setting., Rotigotine is a non-ergoline dopamine agonist. The precise mechanism of action of rotigotine as a treatment for Parkinson's disease is unknown, although it is thought to be related to its ability to stimulate dopamine receptors within the caudate-putamen in the brain. The precise mechanism of action of rotigotine as a treatment for Restless Legs Syndrome is unknown but is thought to be related to its ability to stimulate dopamine receptors., In Parkinson disease the degeneration of dopaminergic neurones is believed to lead to a disinhibition of the subthalamic nucleus thus increasing the firing rate of the glutamatergic excitatory projections to the substantia nigra. In consequence, excessive glutamatergic activity will cause excitotoxicity and oxidative stress. In the present study we investigated mechanisms of glutamate toxicity and the neuroprotective potential of the dopamine agonist rotigotine towards dopaminergic neurones in mouse mesencephalic primary culture. Glutamate toxicity was mediated by the N-methyl-d-aspartic acid (NMDA) receptor and accompanied by a strong calcium influx into dopaminergic neurones for which the L-type voltage-sensitive calcium channels play an important role. The rate of superoxide production in the culture was highly increased. Deleterious nitric oxide production did not participate in glutamate-mediated excitotoxicity. Pretreatment of cultures with rotigotine significantly increased the survival of dopaminergic neurones exposed to glutamate. Rotigotine exerted its protective effects via dopamine receptor stimulation (presumably via dopamine D3 receptor) and decreased significantly the production of superoxide radicals. When cultures were preincubated with Phosphoinositol 3-Kinase (PI3K) inhibitors the protective effect of rotigotine was abolished suggesting a decisive role of the PI3K/Akt pathway in rotigotine-mediated neuroprotection. Consistently, exposure to rotigotine induced the activation of Akt by phosphorylation followed by phosphorylation, and thus inactivation, of the pro-apoptotic factor glycogen synthase kinase-3-beta (GSK-3-beta). Taken together, our work contributed to elucidating the mechanisms of glutamate toxicity in mesencephalic culture and unravelled the signalling pathways associated with rotigotine-induced neuroprotection against glutamate toxicity in primary dopaminergic cultures., Rotigotine (Neupro) is a non-ergoline dopamine agonist developed for the once daily treatment of Parkinson's disease (PD) using a transdermal delivery system (patch) which provides patients with the drug continuously over 24 h. To fully understand the pharmacological actions of rotigotine, the present study determined its extended receptor profile. In standard binding assays, rotigotine demonstrated the highest affinity for dopamine receptors, particularly the dopamine D3 receptor (Ki=0.71 nM) with its affinities to other dopamine receptors being (Ki in nM): D4.2 (3.9), D4.7 (5.9), D5 (5.4), D2 (13.5), D4.4 (15), and D1 (83). Significant affinities were also demonstrated at alpha-adrenergic (alpha2B, Ki=27 nM) and serotonin receptors (5-HT1A Ki=30 nM). In newly developed reporter-gene assays for determination of functional activity, rotigotine behaved as a full agonist at dopamine receptors (rank order: D3>D2L>D1=D5>D4.4) with potencies 2,600 and 53 times higher than dopamine at dopamine D3 and D2L receptors, respectively. At alpha-adrenergic sites, rotigotine acted as an antagonist on alpha2B receptors. At serotonergic sites, rotigotine had a weak but significant agonistic activity at 5-HT1A receptors and a minor or nonexistent activity at other serotonin receptors. Thus, in respect to PD, rotigotine can be characterized as a specific dopamine receptor agonist with a preference for the D3 receptor over D2 and D1 receptors. In addition, it exhibits interaction with D4 and D5 receptors, the role of which in relation to PD is not clear yet. Among non-dopaminergic sites, rotigotine shows relevant affinity to only 5-HT1A and alpha2B receptors. Further studies are necessary to investigate the contribution of the different receptor subtypes to the efficacy of rotigotine in Parkinson's disease and possible other indications such as restless legs syndrome. | |
Record name | Rotigotine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05271 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ROTIGOTINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8254 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder | |
CAS No. |
99755-59-6 | |
Record name | Rotigotine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99755-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rotigotine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099755596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rotigotine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05271 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rotigotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-, (6S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROTIGOTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T4T8BO2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ROTIGOTINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8254 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Rotigotine interact with its target and what are the downstream effects?
A1: this compound exerts its therapeutic effect by acting as an agonist at dopamine receptors, specifically exhibiting high affinity for D2 and D3 receptors []. Binding to these receptors mimics the action of dopamine, a neurotransmitter critical for motor control, reward, and motivation. This agonistic action leads to the activation of downstream signaling pathways, primarily involving G proteins.
Q2: What makes this compound's binding profile unique compared to other dopamine agonists?
A2: While this compound binds to D1, D2, and D3 receptors, it demonstrates a higher affinity for D2 and D3 receptors compared to dopamine itself [, ]. This preferential binding profile may contribute to its efficacy and potentially influence its side effect profile compared to other dopamine agonists. Additionally, this compound demonstrates a continuous dopaminergic stimulation due to its transdermal delivery system, which is hypothesized to be advantageous in managing motor fluctuations in PD [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C19H29NOS, and its molecular weight is 319.5 g/mol.
Q4: How does the transdermal delivery system of this compound contribute to its efficacy and patient compliance?
A4: The transdermal patch formulation of this compound allows for continuous drug delivery over a 24-hour period, leading to stable plasma concentrations [, ]. This sustained delivery is hypothesized to mimic physiological dopamine release more closely compared to oral formulations, potentially resulting in improved control of motor fluctuations and reduced incidence of dyskinesias []. Additionally, the once-daily application of the patch enhances patient compliance and convenience [].
Q5: What are the common formulation strategies used to enhance the stability, solubility, or bioavailability of this compound?
A5: this compound is highly lipophilic, posing challenges for formulation and bioavailability. Researchers have explored various strategies to overcome these challenges, including:
Q6: How is this compound absorbed, distributed, metabolized, and excreted in the body?
A6: this compound administered via the transdermal patch is absorbed through the skin and enters the systemic circulation, bypassing first-pass metabolism []. It is extensively metabolized, primarily via conjugation, with sulfation being the major metabolic pathway [, ]. The parent compound undergoes N-desalkylation to a lesser extent, followed by conjugation. This compound and its metabolites are primarily eliminated in the urine, with less than 1% of the unchanged drug excreted renally [].
Q7: How do the pharmacokinetics of this compound compare between intravenous and transdermal administration?
A7: Studies have shown that the plasma concentration-time profiles of unchanged this compound are comparable between intravenous infusion and transdermal patch application []. This finding highlights the ability of the transdermal system to deliver the drug consistently, achieving similar systemic exposure as intravenous administration.
Q8: How does the continuous delivery of this compound from the transdermal patch affect its pharmacodynamics compared to other dopamine agonists?
A8: The continuous transdermal delivery of this compound maintains stable plasma levels for 24 hours, potentially leading to more consistent dopaminergic stimulation compared to oral dopamine agonists with shorter half-lives []. This sustained stimulation is hypothesized to be beneficial in reducing motor fluctuations and the risk of dyskinesias associated with pulsatile dopamine receptor activation [, ].
Q9: What in vitro and in vivo models have been used to study the efficacy of this compound in PD?
A9: The neuroprotective effects of this compound have been evaluated in vitro using primary mesencephalic cell cultures treated with the complex I inhibitors 1-methyl-4-phenylpyridinium (MPP+) and rotenone []. Results demonstrated a neuroprotective effect of this compound against rotenone-induced cell death, suggesting a potential disease-modifying effect []. In vivo studies in 1-methyl-4-phenyl-1,2,3,6-tetrahydropytidine (MPTP)-treated primates have shown that this compound effectively improves motor function and reduces disability scores []. These models provide valuable insights into the potential mechanisms of action and therapeutic benefits of this compound in PD.
Q10: What are the key findings from clinical trials investigating the efficacy of this compound in PD?
A10: Clinical trials have demonstrated the efficacy of this compound transdermal patch in both early and advanced PD [, , , ]. In early PD, this compound monotherapy significantly improved motor function and activities of daily living compared to placebo [, , ]. In advanced PD, this compound as an adjunct to Levodopa effectively reduced "off" time and improved motor symptoms [, , ]. These clinical trials have established the therapeutic value of this compound in managing the motor symptoms of PD across different stages of the disease.
Q11: What are the key findings from clinical trials investigating the efficacy of this compound in RLS?
A11: this compound transdermal patch has demonstrated efficacy in treating moderate to severe RLS in clinical trials [, , , ]. Significant improvements in RLS symptom severity, as measured by the International Restless Legs Syndrome Study Group Rating Scale (IRLS) and periodic limb movements in sleep (PLMS), have been reported with this compound compared to placebo [, , , ]. These findings support the use of this compound as a treatment option for individuals with RLS experiencing moderate to severe symptoms.
Q12: What is the safety profile of this compound based on clinical trials and post-marketing surveillance?
A12: this compound is generally well-tolerated, with most adverse events being mild to moderate in severity [, ]. The most common adverse events reported in clinical trials are application site reactions, nausea, dizziness, and somnolence [, ]. As with other dopamine agonists, there is a potential risk of impulse control disorders (ICDs) with this compound, although the incidence appears to be similar to other agents in this class [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.